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Compound of Interest

Compound Name: NUC-7738

Cat. No.: B10854547

NUC-7738, a novel ProTide derivative of 3'-deoxyadenosine, has demonstrated a promising
safety profile in early clinical trials, positioning it as a potentially well-tolerated option among
anticancer ProTides. When compared to other ProTides in clinical development, such as NUC-
3373 and Acelarin (NUC-1031), NUC-7738 appears to exhibit a manageable and distinct
pattern of adverse events.

ProTides are a class of phosphoramidate prodrugs designed to overcome the limitations of
traditional nucleoside analogs by enhancing their intracellular delivery and activation. This
technology has been successfully employed in the development of antiviral drugs and is now
being extensively explored in oncology. A key aspect of their clinical viability is their safety and
tolerability. This guide provides a comparative analysis of the safety profile of NUC-7738 with
other notable anticancer ProTides, supported by available clinical trial data.

Comparative Safety Profile of Anticancer ProTides

The safety profiles of NUC-7738, NUC-3373, and Acelarin have been evaluated in their
respective clinical trials. The following table summarizes the key treatment-related adverse
events (TRAES) observed.
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Adverse Event
Category

NUC-7738 (with
Pembrolizumab)[1]

NUC-3373
(Monotherapy)[2]

[3]

Acelarin (NUC-
1031) (with
Cisplatin)[4][5]

Hematological

Anemia (42%)

Drop in blood cells

Neutropenia (27%),
Decreased white cell
count (20%),

Thrombocytopenia

(13%)
Nausea (75%),
Diarrhea (50%), Nausea, Diarrhea,
) ) - ) Nausea (13%),
Gastrointestinal Vomiting (50%), Tummy pain, Mouth )
) ) Diarrhea (13%)
Abdominal Pain ulcers
(Grade 3: 1 patient)
Increased GGT (40-
ALT increased (50%), ] 67%), Increased
Raised

AST increased (33%),
GGT increased (17%),

Transaminases

Alanine

Aminotransferase

Hepatic o (Grade 3: <10%),
Grade 4 Transaminitis o (20%), Increased
] ] Grade 3 Transaminitis o
(reversible, 1 patient) ] Bilirubin (13%), Grade
(DLT, 2 patients) o
[6] 3 Transaminitis (DLT,
1 patient)
Fatigue (17%),
Constitutional Decreased appetite Fatigue Fatigue (13-33%)

(17%)

Cardiovascular

Chest pain, Abnormal
heart rhythm,
Transient hypotension
(Grade 3, DLT, 1
patient)

Thrombus (20%)

Dermatological

Rash (17%)

Hair loss, Skin
redness, Numbness
and blisters on palms

and soles
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Blood magnesium
decreased (17%),

) Grade 4
] Blood sodium ]
Metabolic/Laboratory - Hypomagnesaemia (1
decreased (17%), ]
. patient)
Hypophosphatemia
A7%)
) Headache (Grade 2,
Neurological i
DLT, 1 patient)
. Increased risk of Grade 4 Sepsis (1
Infections ) ) )
infection patient)
Other - Swelling of the body

Note: Data for NUC-7738 is from the NuTide:701 Phase 2 study in combination with
pembrolizumab (n=12). Data for NUC-3373 is from the NuTide:301 Phase 1 dose-escalation
study (n=59). Data for Acelarin is from the ABC-08 Phase 1b study in combination with cisplatin
(n=21). DLT stands for Dose-Limiting Toxicity.

In-Depth Look at NUC-7738's Safety

In the Phase 1/2 NuTide:701 study, NUC-7738 has been generally well-tolerated, both as a
monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab[7][8].
Notably, in the monotherapy arm, no dose-limiting toxicities were reported, and common side
effects associated with traditional nucleoside analogues were not observed[6]. When combined
with pembrolizumab in patients with advanced melanoma, the treatment regimen showed a
manageable safety profile[1]. The most frequent treatment-related adverse events were
primarily gastrointestinal and hepatic in nature. One patient experienced a reversible Grade 4
increase in transaminases, and two patients had Grade 3 abdominal pain, diarrhea, and
fatigue[6].

Comparison with Other ProTides

NUC-3373, a ProTide of 5-fluorouracil, has shown a different set of dose-limiting toxicities in its
Phase 1 trial, including hepatic and cardiovascular events[2][3]. The most common Grade 3
adverse event was an increase in transaminases, affecting less than 10% of patients. Other
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reported side effects include hematological toxicities, cardiac issues, and dermatological
reactions[9].

Acelarin (NUC-1031), a gemcitabine ProTide, has been evaluated in combination with cisplatin.
In the ABC-08 trial, the most common Grade 3/4 adverse events were predominantly hepatic
and hematological[4][5]. Dose-limiting toxicities included Grade 3 transaminitis and Grade 4
thrombocytopenia. Severe adverse events such as hypomagnesaemia and sepsis were also
reported in a small number of patients[4].

Overall, while all three ProTides demonstrate manageable safety profiles, the specific types
and frequencies of adverse events differ, likely reflecting the toxicities of their parent nucleoside
analogues. NUC-7738's safety profile to date appears favorable, particularly concerning the
absence of severe hematological side effects commonly seen with other nucleoside analogs.

ProTide Activation Pathway

The ProTide technology is designed to bypass the traditional metabolic activation steps of
nucleoside analogs, which are often sources of drug resistance. The general intracellular
activation pathway of a ProTide is illustrated below.
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ProTide Intracellular Activation Pathway
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This pathway illustrates the conversion of the ProTide into its active monophosphate form,
which can then be further phosphorylated to the triphosphate form that exerts the cytotoxic
effect on cancer cells.

Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay

The following is a generalized protocol for assessing the in vitro cytotoxicity of ProTide drugs
using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay
measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

96-well flat-bottom plates

» Selected cancer cell line

o Complete culture medium

e ProTide drug (e.g., NUC-7738)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)
e Microplate reader

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified
atmosphere.

o Compound Treatment: Prepare serial dilutions of the ProTide drug in culture medium.
Remove the existing medium from the cells and add 100 pL of the drug dilutions to the
respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
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 Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours)
at 37°C and 5% CO:..

e MTT Addition: Add 10 pL of MTT solution to each well for a final concentration of 0.5 mg/mL.

e Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of
formazan crystals by viable cells.

e Solubilization: Carefully remove the medium and add 100-150 pL of the solubilization
solution to each well. Gently shake the plate on an orbital shaker for approximately 15
minutes to ensure complete dissolution of the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader. A reference wavelength of 630 nm can be used to subtract background
absorbance.

o Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot a dose-response curve and determine the IC50 value (the
concentration of the drug that inhibits 50% of cell growth).

This comparative guide highlights the favorable safety profile of NUC-7738 within the context of
other anticancer ProTides. As further clinical data becomes available, a more comprehensive
understanding of its long-term safety and efficacy will emerge, clarifying its role in the evolving
landscape of cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38566164/
https://pubmed.ncbi.nlm.nih.gov/33210382/
https://pubmed.ncbi.nlm.nih.gov/33210382/
https://pubmed.ncbi.nlm.nih.gov/33210382/
https://www.researchgate.net/publication/347927365_A_Phase_Ib_Study_of_NUC-1031_in_Combination_with_Cisplatin_for_the_First-Line_Treatment_of_Patients_with_Advanced_Biliary_Tract_Cancer_ABC-08
https://aacrjournals.org/mct/article/22/12_Supplement/C032/730652/Abstract-C032-NUC-7738-in-combination-with
https://www.nucana.com/nuc7738.html
https://www.nucana.com/nuc7738.html
https://lymphoma-action.org.uk/trial/nutide701-phase-1-trial-find-best-dose-and-test-safety-new-drug-called-nuc-7738-people
https://lymphoma-action.org.uk/trial/nutide701-phase-1-trial-find-best-dose-and-test-safety-new-drug-called-nuc-7738-people
https://lymphoma-action.org.uk/trial/nutide701-phase-1-trial-find-best-dose-and-test-safety-new-drug-called-nuc-7738-people
https://www.cancerresearchuk.org/about-cancer/find-a-clinical-trial/a-study-of-nuc-3373-for-people-with-advanced-solid-tumours-nutide-301
https://www.benchchem.com/product/b10854547#how-does-nuc-7738-s-safety-profile-compare-to-other-protides
https://www.benchchem.com/product/b10854547#how-does-nuc-7738-s-safety-profile-compare-to-other-protides
https://www.benchchem.com/product/b10854547#how-does-nuc-7738-s-safety-profile-compare-to-other-protides
https://www.benchchem.com/product/b10854547#how-does-nuc-7738-s-safety-profile-compare-to-other-protides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10854547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

